molecular formula C9H9N3O2 B13030077 methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B13030077
M. Wt: 191.19 g/mol
InChI Key: UOCCCRIYIIXBIG-UHFFFAOYSA-N
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Description

Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions. The reaction is carried out at 50°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen to the compound.

    Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.

    Substitution: Halogenating agents, acids, or bases are used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). This inhibition disrupts the FGFR signaling pathway, which is involved in cell proliferation, migration, and survival. By targeting FGFRs, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of FGFRs. This makes it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-4-5-6(10)2-3-11-8(5)12-7/h2-4H,1H3,(H3,10,11,12)

InChI Key

UOCCCRIYIIXBIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CN=C2N1)N

Origin of Product

United States

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